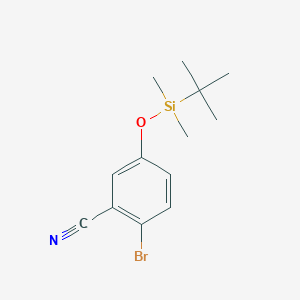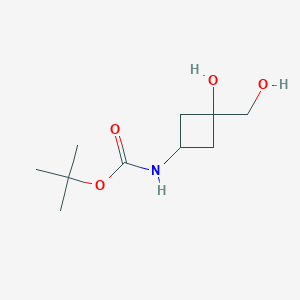
trans-3-Boc-amino-1-(hydroxymethyl)cyclobutan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-Boc-amino-1-(hydroxymethyl)cyclobutan-1-OL: is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . It is also known by its IUPAC name, tert-butyl 3-(hydroxymethyl)cyclobutylcarbamate . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a hydroxymethyl group attached to a cyclobutane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Boc-amino-1-(hydroxymethyl)cyclobutan-1-OL typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through various cyclization reactions.
Introduction of the hydroxymethyl group: This step often involves the use of formaldehyde or other suitable reagents.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used for Boc deprotection.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and stereochemistry .
Biology
Medicine
- Potential applications in drug development, particularly in the synthesis of pharmaceuticals with specific stereochemical requirements .
Industry
Mechanism of Action
The mechanism of action of trans-3-Boc-amino-1-(hydroxymethyl)cyclobutan-1-OL is largely dependent on its functional groups:
Boc-protected amino group: Acts as a protecting group to prevent unwanted reactions during synthesis.
Hydroxymethyl group: Can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Properties
Molecular Formula |
C10H19NO4 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-7-4-10(14,5-7)6-12/h7,12,14H,4-6H2,1-3H3,(H,11,13) |
InChI Key |
WVGQYGVDTNVRFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B13474073.png)
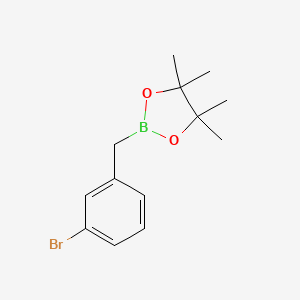
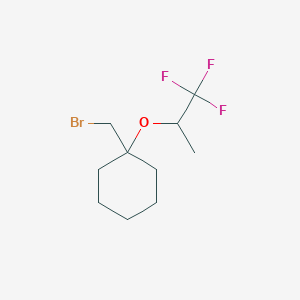
![tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate](/img/structure/B13474084.png)

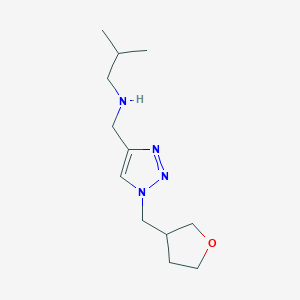
![1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13474099.png)
![N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride](/img/structure/B13474100.png)
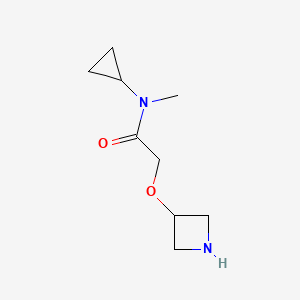
![4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid](/img/structure/B13474109.png)
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13474117.png)
![1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13474131.png)

